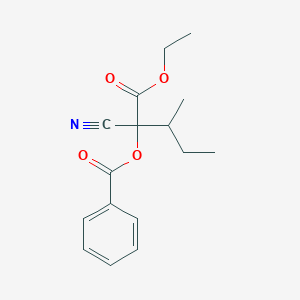
2-Cyano-2-(benzoyloxy)-3-methylvaleric acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-2-(benzoyloxy)-3-methylvaleric acid ethyl ester, commonly known as CBME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBME belongs to the family of β-lactones, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of CBME is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in inflammation and tumor growth. CBME has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. CBME has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix and are implicated in tumor growth and metastasis.
Efectos Bioquímicos Y Fisiológicos
CBME has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in a number of diseases. CBME has also been found to have anti-tumor effects by inhibiting the growth and metastasis of cancer cells. Additionally, CBME has been found to have neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CBME is its diverse biological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of CBME is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of CBME.
Direcciones Futuras
There are numerous future directions for the study of CBME. One potential direction is the development of CBME-based drugs for the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, further studies are needed to determine the optimal dosage and administration route of CBME. Further studies are also needed to understand the mechanism of action of CBME and its effects on different cell types. Finally, the development of new synthetic methods for CBME could improve its solubility and make it more accessible for in vivo studies.
Conclusion:
In conclusion, CBME is a promising compound with diverse biological activities that make it a potential candidate for the development of new drugs. CBME has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities, as well as neuroprotective effects. However, further studies are needed to determine the optimal dosage and administration route of CBME and to understand its mechanism of action. The development of new synthetic methods for CBME could also improve its solubility and make it more accessible for in vivo studies.
Métodos De Síntesis
The synthesis of CBME involves the reaction of 3-methyl-2-butanone with benzoyl chloride in the presence of triethylamine to form 2-benzoyloxy-3-methylbutanone. This intermediate is then reacted with cyanogen bromide to form CBME. The final step involves the esterification of CBME with ethanol to form the ethyl ester of CBME.
Aplicaciones Científicas De Investigación
CBME has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. CBME has also been shown to have neuroprotective effects and can improve cognitive function. Additionally, CBME has been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Número CAS |
19788-62-6 |
|---|---|
Nombre del producto |
2-Cyano-2-(benzoyloxy)-3-methylvaleric acid ethyl ester |
Fórmula molecular |
C16H19NO4 |
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
(2-cyano-1-ethoxy-3-methyl-1-oxopentan-2-yl) benzoate |
InChI |
InChI=1S/C16H19NO4/c1-4-12(3)16(11-17,15(19)20-5-2)21-14(18)13-9-7-6-8-10-13/h6-10,12H,4-5H2,1-3H3 |
Clave InChI |
IKGSENPDNXXJKM-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C#N)(C(=O)OCC)OC(=O)C1=CC=CC=C1 |
SMILES canónico |
CCC(C)C(C#N)(C(=O)OCC)OC(=O)C1=CC=CC=C1 |
Sinónimos |
2-Cyano-2-(benzoyloxy)-3-methylvaleric acid ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



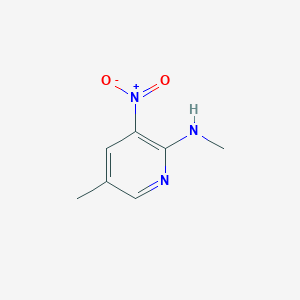
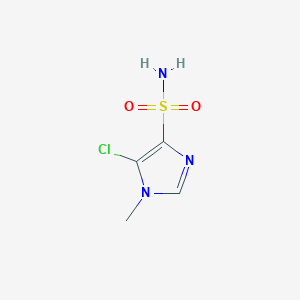
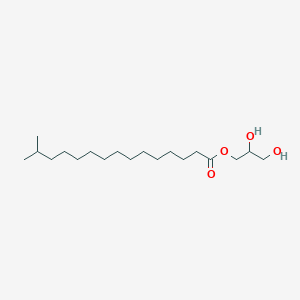
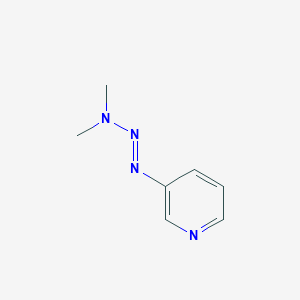
![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)

![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)
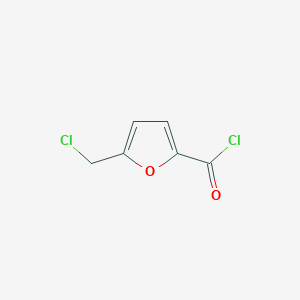
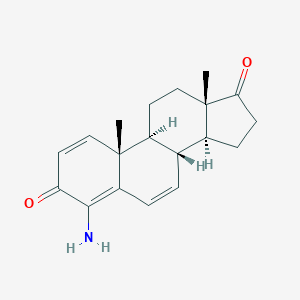


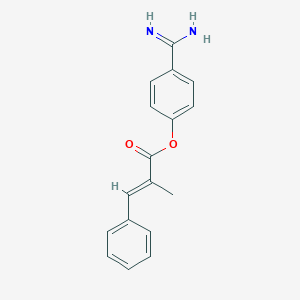

![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)